Methyl 3-(dimethoxymethyl)picolinate

Übersicht

Beschreibung

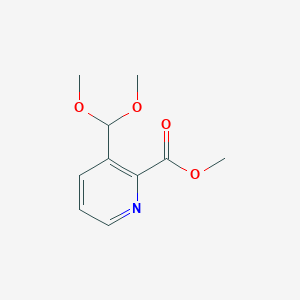

Methyl 3-(dimethoxymethyl)picolinate: is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol . It is a derivative of picolinic acid, featuring a dimethoxymethyl group attached to the third position of the pyridine ring. This compound is primarily used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-(dimethoxymethyl)picolinate can be synthesized through several methods. One common approach involves the reaction of picolinic acid with methanol in the presence of a catalyst to form methyl picolinate. This intermediate is then reacted with dimethoxymethane under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-(dimethoxymethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(dimethoxymethyl)picolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of methyl 3-(dimethoxymethyl)picolinate involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, forming stable complexes that can influence enzymatic activities and other biochemical processes. The compound’s effects are mediated through pathways involving metal ion chelation and modulation of enzyme activities .

Vergleich Mit ähnlichen Verbindungen

- Methyl 3-(methoxymethyl)picolinate

- Methyl 3-(dimethoxymethyl)pyridine-2-carboxylate

- 2-Pyridinecarboxylic acid, 3-(dimethoxymethyl)-, methyl ester

Comparison: Methyl 3-(dimethoxymethyl)picolinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in organic synthesis and research .

Biologische Aktivität

Methyl 3-(dimethoxymethyl)picolinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of two methoxy groups and a methyl group attached to the pyridine ring. The chemical formula is CHNO. Its structural features contribute to its biological properties, particularly in terms of solubility and permeability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in neurological disorders .

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation. Studies have demonstrated its efficacy in reducing pro-inflammatory cytokines in vitro .

- Antioxidant Activity : this compound displays significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role .

Study on Neuroprotection

A study published in Scientific Reports explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound led to a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. The underlying mechanisms were attributed to its ability to enhance neuronal survival and reduce oxidative stress markers .

Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays using RAW 264.7 macrophages revealed that the compound significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are pivotal mediators of inflammation. These findings suggest that this compound could be useful in managing inflammatory diseases .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is favorable, with high gastrointestinal absorption and good bioavailability noted in preclinical studies. Its lipophilicity and polar surface area suggest effective permeability across cellular membranes, including the BBB . Toxicological assessments have classified it under Class 5 according to ProTox II predictions, indicating low toxicity with an LD50 value estimated at 2188 mg/kg .

Data Tables

The following table summarizes key pharmacological properties and biological activities:

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNO |

| Lipophilicity | Moderate (Log P = 3.09) |

| Total Polar Surface Area | 65.49 Ų |

| Bioavailability | High gastrointestinal absorption |

| LD50 | 2188 mg/kg |

| Primary Biological Activities | Neuroprotection, anti-inflammatory, antioxidant |

Eigenschaften

IUPAC Name |

methyl 3-(dimethoxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-9(12)8-7(5-4-6-11-8)10(14-2)15-3/h4-6,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZAWAZZDYZFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(N=CC=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.